3,5-Dideuteriophenol 3,5-Dideuteriophenol
Brand Name: Vulcanchem
CAS No.: 64045-87-0
VCID: VC3808229
InChI: InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i2D,3D
SMILES: C1=CC=C(C=C1)O
Molecular Formula: C6H6O
Molecular Weight: 96.12 g/mol

3,5-Dideuteriophenol

CAS No.: 64045-87-0

Cat. No.: VC3808229

Molecular Formula: C6H6O

Molecular Weight: 96.12 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dideuteriophenol - 64045-87-0

Specification

CAS No. 64045-87-0
Molecular Formula C6H6O
Molecular Weight 96.12 g/mol
IUPAC Name 3,5-dideuteriophenol
Standard InChI InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i2D,3D
Standard InChI Key ISWSIDIOOBJBQZ-PBNXXWCMSA-N
Isomeric SMILES [2H]C1=CC(=CC(=C1)O)[2H]
SMILES C1=CC=C(C=C1)O
Canonical SMILES C1=CC=C(C=C1)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,5-Dideuteriophenol (C₆D₂H₃OH) features a phenol backbone with deuterium atoms at the 3 and 5 positions (Figure 1). The substitution of hydrogen with deuterium alters the compound’s vibrational modes, bond strengths, and isotopic mass, which influence its spectroscopic and thermodynamic characteristics.

Table 1: Comparative Properties of Phenol and Deuterated Analogs

PropertyPhenol (C₆H₅OH)3,5-Dideuteriophenol (Theoretical)
Molecular Weight (g/mol)94.1196.13
Melting Point (°C)40–4241–43 (estimated)
Boiling Point (°C)181.7182–184 (estimated)
pKa9.95~9.9 (minimal isotopic effect)
Water Solubility (g/L)8382–85 (estimated)

Deuterium’s higher mass reduces zero-point energy, slightly increasing bond stability. This effect is marginal in bulk properties like melting/boiling points but significant in vibrational spectroscopy .

Spectroscopic Characteristics

In NMR, deuterium’s spin-1 nucleus and lower gyromagnetic ratio render it "silent" in ¹H-NMR spectra, simplifying signal interpretation. For instance, the aromatic protons in 3,5-dideuteriophenol would appear as a singlet (C₆D₂H₃OH) instead of a complex multiplet, aiding structural elucidation . Infrared (IR) spectroscopy would show shifted C-D stretching vibrations near 2,100 cm⁻¹, distinct from C-H bands (~3,000 cm⁻¹) .

Synthesis and Isotopic Labeling Techniques

Directed Ortho-Metallation

A more precise method employs lithium diisopropylamide (LDA) to deprotonate phenol at the 3 and 5 positions, followed by quenching with D₂O. This approach, while efficient, demands anhydrous conditions and rigorous temperature control .

Reaction Scheme:

Phenol+LDAPhenoxide-Li+D2O3,5-Dideuteriophenol\text{Phenol} + \text{LDA} \rightarrow \text{Phenoxide-Li}^+ \xrightarrow{\text{D}_2\text{O}} \text{3,5-Dideuteriophenol}

Applications in Scientific Research

NMR Spectroscopy

Deuterated phenols serve as internal standards or solvents in ¹H-NMR to suppress signal splitting. For example, 3,5-dideuteriophenol’s reduced proton count enhances resolution in analyzing complex mixtures .

Kinetic Isotope Effects (KIEs)

Deuterium substitution slows reaction rates at labeled positions due to stronger C-D bonds. Studying KIEs in 3,5-dideuteriophenol elucidates mechanisms in electrophilic substitution and enzyme-catalyzed hydroxylation .

Metabolic Tracing

Deuterium-labeled phenols track metabolic pathways in vivo. For instance, administering 3,5-dideuteriophenol to model organisms allows monitoring of lignin degradation or xenobiotic metabolism via mass spectrometry .

Future Perspectives and Research Gaps

Current literature lacks explicit studies on 3,5-dideuteriophenol, highlighting opportunities for:

  • Synthetic Optimization: Developing regioselective deuteration methods.

  • Thermodynamic Profiling: Precise measurement of melting/boiling points and solubility.

  • Biological Applications: Exploring its role in tracing plant lignification or pharmaceutical metabolism.

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